molecular formula C9H17NO3 B13288118 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid CAS No. 328401-32-7

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid

Cat. No.: B13288118
CAS No.: 328401-32-7
M. Wt: 187.24 g/mol
InChI Key: DFNZVLSKRJSPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the use of 4-hydroxypiperidine as a starting material, which is then reacted with 2-methylpropanoic acid under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of such compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

328401-32-7

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H17NO3/c1-8(2,7(11)12)9(13)3-5-10-6-4-9/h10,13H,3-6H2,1-2H3,(H,11,12)

InChI Key

DFNZVLSKRJSPTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C1(CCNCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.